hexane-1,3,4-triol
Description
Significance of Polyols as Chemical Motifs
Polyols are fundamental building blocks in various scientific and industrial fields. creative-proteomics.com In polymer chemistry, they are crucial for synthesizing a wide range of polymers, including polyurethanes, polyesters, and polyethers. creative-proteomics.comacs.org The structure of the polyol significantly influences the properties of the resulting polymer. acs.org For instance, polyester (B1180765) polyols are used to create high-strength materials like coatings and foams. creative-proteomics.com Low molecular weight polyols, such as glycerol (B35011) and trimethylolpropane, act as crosslinking agents or chain extenders in the production of polymers like alkyd resins, which are essential in paints and casting molds. wikipedia.org
Beyond polymer science, polyols are important in pharmaceuticals. They are often used as excipients—inactive substances that serve as a vehicle for a drug. creative-proteomics.com Their high polarity and ability to form hydrogen bonds make them effective at increasing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). creative-proteomics.com
The versatility of polyols also extends to other industries. They are used in cosmetics, as humectants in food products, and in the manufacturing of surfactants and plasticizers. creative-proteomics.comwikipedia.org The growing interest in sustainable chemistry has also led to research into bio-based polyols derived from renewable resources like vegetable oils and biomass. creative-proteomics.comacs.org
Overview of Hexanetriol (B1209766) Isomers and Their Unique Structural Features
Hexanetriol, with the chemical formula C6H14O3, exists as several isomers, each with the hydroxyl groups located at different positions on the six-carbon chain. ontosight.ai This variation in the arrangement of atoms leads to distinct physical and chemical properties for each isomer. ontosight.ai The positions of the hydroxyl groups influence factors such as boiling point, viscosity, solubility, and reactivity.
Some of the common hexanetriol isomers include:
1,2,3-Hexanetriol: This isomer has three hydroxyl groups on adjacent carbon atoms. ontosight.ai The close proximity of the hydroxyl groups allows for strong intramolecular hydrogen bonding, which affects its physical properties. It exists in various stereoisomeric forms due to the presence of chiral centers. ontosight.ai
1,2,6-Hexanetriol (B48424): This is a well-studied isomer with two primary and one secondary hydroxyl group. wikipedia.org It is a viscous, high-boiling liquid that is miscible with water. wikipedia.org Its properties are often compared to glycerol, but it has higher thermal stability and is less hygroscopic. wikipedia.org
1,3,5-Hexanetriol: This isomer has its hydroxyl groups spaced evenly along the carbon chain. ontosight.ai
Hexane-1,3,4-triol: The subject of this article, this isomer has a unique arrangement of hydroxyl groups at positions 1, 3, and 4.
The structural differences between these isomers are significant. For example, the arrangement of hydroxyl groups in 1,2,6-hexanetriol makes it a useful plasticizer and a monomer for polyorthoesters. wikipedia.org In contrast, the reactivity and applications of other isomers are dictated by their specific hydroxyl group placement.
Below is a table comparing some properties of different hexanetriol isomers.
| Property | 1,2,3-Hexanetriol | 1,2,6-Hexanetriol | This compound |
| Molecular Formula | C6H14O3 nih.gov | C6H14O3 nist.gov | C6H14O3 uni.lu |
| Molar Mass | 134.17 g/mol nih.gov | 134.175 g/mol wikipedia.org | 134.0943 Da (Monoisotopic) uni.lu |
| IUPAC Name | hexane-1,2,3-triol nih.gov | hexane-1,2,6-triol nist.gov | This compound uni.lu |
| Structure | |||
| Physical State | - | Liquid at room temperature solubilityofthings.com | - |
Data for this compound is limited in publicly available literature.
Research Landscape of Aliphatic Triols: Historical Perspectives and Contemporary Trends
The study of aliphatic triols is part of the broader field of polyol chemistry, which has seen significant evolution. Historically, research focused on the synthesis and characterization of simple polyols and their application in established industries like polymer manufacturing. The discovery and development of compounds like 1,2,6-hexanetriol were driven by the need for substitutes for glycerol with improved properties. wikipedia.org
In recent decades, the research landscape has shifted towards more specialized and sustainable applications. There is a growing emphasis on developing polyols from renewable resources to reduce reliance on petrochemical feedstocks. creative-proteomics.comacs.org This trend is driven by both environmental concerns and the desire for cost-effective and readily available starting materials. acs.org
Contemporary research also focuses on the synthesis of novel polyol structures with specific functionalities. For instance, the synthesis of tripodal, facially polarized cyclohexane (B81311) derivatives, which can be seen as cyclic triols, highlights the interest in creating complex molecules for applications in supramolecular chemistry, such as anion binding. researchgate.netrsc.org
Furthermore, advancements in analytical techniques have allowed for more detailed characterization of polyol isomers and their properties. The use of computational modeling and simulation is also becoming more prevalent in predicting the behavior of these molecules and guiding the design of new materials. researchgate.net The continued exploration of aliphatic triols and other polyols is expected to lead to new innovations in materials science, pharmaceuticals, and green chemistry. nih.govpnas.org
Structure
3D Structure
Properties
CAS No. |
83134-97-8 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
hexane-1,3,4-triol |
InChI |
InChI=1S/C6H14O3/c1-2-5(8)6(9)3-4-7/h5-9H,2-4H2,1H3 |
InChI Key |
KJPYHRLBRSHUOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CCO)O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Hexane 1,3,4 Triol
Classical Approaches to Vicinal and Non-Vicinal Triols
Traditional synthetic routes to triols like hexane-1,3,4-triol often rely on established functional group transformations. These methods, while sometimes lacking in stereocontrol, provide foundational strategies for constructing the triol framework.
Hydroxylation Reactions of Hexene Precursors
The direct hydroxylation of unsaturated hexene precursors is a primary strategy for introducing the required hydroxyl groups. This can be achieved through various methods, including the dihydroxylation of allylic alcohols. nih.gov For instance, the Sharpless asymmetric dihydroxylation of a suitable hexene derivative can introduce two hydroxyl groups with a degree of stereocontrol. researchgate.netyork.ac.uk Another approach involves the oxidation of hexene precursors. For example, cytochrome P450 enzymes can be used to hydroxylate linear alkanes, although controlling the position of hydroxylation can be challenging. mdpi.com
The deoxydehydration (DODH) of polyols derived from biomass is an emerging sustainable route. rsc.org This reaction converts a vicinal diol into an olefin, which can then be further functionalized. rsc.org For example, a C6 aldaric acid, obtainable from glucose, can be a precursor for molecules that could potentially be converted to this compound. rsc.org
Reduction Strategies for Polyketones and Hydroxyketones
The reduction of polyketones and hydroxyketones offers a versatile route to polyols. Aliphatic polyketones, which are polymers produced from the copolymerization of olefins like ethylene (B1197577) with carbon monoxide, can be chemically modified to introduce hydroxyl groups. gudmould.comresearchgate.net The carbonyl groups within the polymer chain can be reduced to hydroxyl groups using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net This method allows for the synthesis of poly(ketone-co-alcohol) materials and, with complete reduction, polyalcohols. researchgate.net By controlling the extent of reduction, the ratio of hydroxyl to carbonyl groups can be tuned. researchgate.net
Specific to smaller molecules, the reduction of a hexanetrione or a dihydroxyketone precursor would yield this compound. Common reducing agents such as sodium borohydride and lithium aluminum hydride (LiAlH₄) are effective for this transformation. For instance, the reductive ring-opening of a lactone can lead to a triol, as demonstrated in the synthesis of a 1,3,7-triol intermediate. scidoc.org
Ring-Opening Reactions of Epoxides and Cyclic Ethers
The ring-opening of epoxides is a powerful and widely used method for the synthesis of diols and polyols. rsc.orgmdpi.com Epoxides, being strained three-membered rings, readily react with nucleophiles. rsc.org The reaction of an epoxide with water, often catalyzed by an acid or base, leads to a 1,2-diol. organic-chemistry.org This strategy can be extended to synthesize more complex polyols. For example, the ring-opening of an epoxide with a pendant alcohol can lead to the formation of a diol ether, which can be further manipulated. nih.gov
A key advantage of this method is the potential for high regioselectivity and stereoselectivity. mdpi.com The attack of the nucleophile typically occurs at the less substituted carbon of the epoxide, and the reaction proceeds with inversion of stereochemistry at the point of attack. This allows for the controlled formation of specific stereoisomers. For instance, lithiated epoxides can react with boronates to produce syn-1,2-diols stereospecifically. organic-chemistry.org
Stereoselective Synthesis of this compound
Achieving a specific stereochemistry in this compound requires methods that can control the formation of its chiral centers. This is crucial for its application as a chiral building block in the synthesis of complex molecules.
Enantioselective and Diastereoselective Routes to Chiral Centers
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. A notable example is the Sharpless asymmetric dihydroxylation, which uses a chiral ligand to direct the dihydroxylation of an alkene to produce a chiral diol with high enantiomeric excess. researchgate.netyork.ac.uk
Diastereoselective reactions are used to control the relative stereochemistry between multiple chiral centers. For example, the reduction of a chiral keto alcohol can be performed diastereoselectively to yield a specific diastereomer of the resulting diol. acs.org Similarly, intramolecular hydrosilylation of homoallylic alcohols has been shown to be a diastereoselective method for the synthesis of 1,3-diols. nih.gov
A powerful strategy for creating multiple stereocenters is through iterative reactions. For instance, a sequence involving a double allylboration followed by an intramolecular hydrosilylation can produce syn,syn- and syn,anti-1,3,5-triols with high diastereoselectivity. nih.gov
Chiral Auxiliary and Catalyst-Controlled Syntheses
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed. Evans oxazolidinones and their thio-analogs are well-known chiral auxiliaries used in aldol (B89426) reactions to create new stereocenters with high diastereoselectivity. scielo.org.mx For example, the chlorotitanium enolate of an N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one can condense with aldehydes to give 'Evans syn' aldol products with good diastereoselectivity. scielo.org.mx
Catalyst-controlled synthesis relies on a chiral catalyst to induce stereoselectivity. Asymmetric 1,3-dipolar cycloaddition reactions using a chiral catalyst can be employed to create chiral heterocyclic intermediates that can be further transformed into polyols. researchgate.net In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral phosphoric acids, for example, have been used as catalysts in the asymmetric allylboration of aldehydes, a key step in the synthesis of chiral 1,3-diols. nih.gov
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. Proline-derived organocatalysts, in particular, have been successfully employed in asymmetric aldol reactions to construct the carbon backbone of 1,3-diols, which are precursors to triols. acs.org A recently developed strategy utilizes a novel proline-derived organocatalyst in combination with copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as an additive in a dimethyl sulfoxide (B87167) (DMSO) and water solvent system. acs.org This method has proven effective in synthesizing a variety of chiral 1,3-keto alcohols with excellent enantiomeric excess (>99% ee), which can then be reduced to the corresponding 1,3-diols. acs.org The postulated mechanism involves the formation of an enamine between the ketone and the proline catalyst, which then reacts with an aldehyde. acs.org
While direct organocatalytic synthesis of this compound is not extensively documented, the principles of asymmetric aldol reactions provide a clear pathway. For instance, the reaction of a C4 aldehyde with a C2 ketone enolate equivalent, catalyzed by a suitable chiral organocatalyst, would yield a keto-diol precursor to this compound. Further reduction of the ketone would complete the synthesis. The development of water-compatible Wittig reagents has also facilitated the synthesis of α,β-unsaturated aldehydes, key starting materials for organocatalytic sequences. mcmaster.ca
Transition Metal Catalysis in Hydroxylation
Transition metal catalysis offers efficient and selective methods for the introduction of hydroxyl groups. Dihydroxylation of alkenes is a common strategy to produce diols, and extending this to create triols is an active area of research.
One approach involves the use of platinum-based catalysts for the conversion of methyl dideoxy-glycosides, derived from renewable carbohydrates, into hexane-triols and -tetrols. acs.org This process, conducted in water, involves methoxy (B1213986) bond hydrolysis and hydrogenation, achieving yields of 80–95% while largely preserving the stereochemistry of the existing hydroxyl groups (>92% stereopurity). acs.org For example, methyl-3,4-dideoxy-fucopyranoside can be converted to (2S,5S)-1,2,5-hexanetriol with 90% selectivity. uu.nl
Intramolecular hydrosilylation of homoallylic alcohols, followed by oxidative cleavage, is another powerful method for constructing 1,3-diols with high stereocontrol. nih.gov Using Karstedt's catalyst, a platinum complex, mono-protected (Z)-1,5-syn-diols can be converted to syn,syn-1,3,5-triols with high diastereoselectivity. nih.gov While this has been demonstrated for 1,3,5-triol systems, the underlying principles are applicable to the synthesis of this compound from an appropriate unsaturated precursor.
Furthermore, transition metals like palladium and copper are used in the hydroxylation of aryl and vinyl halides, which could be adapted for the synthesis of unsaturated alcohol precursors to this compound. beilstein-journals.org For example, palladium-catalyzed hydroxylation of vinyl halides can produce enols, which can then be reduced to the corresponding alcohols.
Biocatalytic and Enzymatic Transformations
Biocatalysis offers a highly selective and environmentally friendly route to chiral polyols. Enzymes, operating under mild conditions, can achieve remarkable levels of stereo-, regio-, and chemoselectivity. vapourtec.com
The use of transketolase (TK) enzymes is a well-established method for asymmetric carbon-carbon bond formation. ucl.ac.uk TK catalyzes the transfer of a two-carbon ketol unit from a donor, such as hydroxypyruvate, to an aldehyde acceptor. ucl.ac.uk This reaction could be envisioned to produce a dihydroxyketone precursor to this compound. Libraries of TK mutants have been screened to find variants with enhanced activity towards non-natural substrates. ucl.ac.uk
Lipases, a class of hydrolases, are widely used for the kinetic resolution of racemic alcohols and esters. unipd.it For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435®, is a robust and versatile biocatalyst. vapourtec.com A racemic mixture of this compound could potentially be resolved through selective acylation or deacylation catalyzed by a lipase to yield an enantiomerically enriched triol.
Additionally, microorganisms themselves can be engineered for the production of polyols. Recombinant E. coli strains expressing specific dehydrogenases can convert sugars into polyols. While direct synthesis of this compound via this method is not explicitly reported, the production of related compounds like (3R,4R,5R)-hexane-1,3,4,5-tetrol from D-fructose demonstrates the potential of this approach.
Control of Relative and Absolute Configuration
The biological activity and physical properties of this compound are intrinsically linked to the stereochemistry at its three chiral centers. Therefore, controlling the relative and absolute configuration during synthesis is of paramount importance.
Several strategies are employed to achieve stereocontrol. Reagent-controlled synthesis is a common approach, where the chirality of a reagent dictates the stereochemical outcome of the reaction. For example, the use of Brown's chiral (Z)-crotyl-B(Ipc)₂ reagents allows for excellent stereocontrol in the preparation of syn- and anti-1,3-diols, which are key intermediates. nih.gov
Substrate-controlled synthesis, where the existing stereocenters in the starting material direct the formation of new ones, is another powerful technique. Syntheses starting from the chiral pool, such as carbohydrates or tartaric acid, inherently provide stereochemical control. For example, diethyl D-tartrate can be used as a starting material to synthesize chiral aldehydes, which then undergo stereoselective additions to introduce new stereocenters. jst.go.jp
The stereochemistry of 1,3-diols can be determined using methods like Rychnovsky's acetonide analysis. nih.govnih.gov In this method, the 1,3-diol is converted into its corresponding acetonide, and the relative stereochemistry is deduced from the ¹³C NMR chemical shifts of the acetonide methyl groups. nih.gov
For transition metal-catalyzed reactions, the choice of chiral ligands is crucial for enantioselectivity. For instance, in the rhodium-catalyzed enantioselective diboration of alkenes, the use of a chiral phosphine (B1218219) ligand like (S)-Quinap leads to enantioenriched 1,2-diols. organic-chemistry.org
Novel Reagents and Reaction Conditions in Triol Synthesis
The development of novel reagents and reaction conditions is continuously advancing the synthesis of polyols like this compound.
The use of hypervalent iodine reagents in the presence of Lewis bases provides a metal-free method for the vicinal dioxygenation of olefins. organic-chemistry.org This approach offers mild reaction conditions and tolerance to various functional groups.
In the realm of biocatalysis, the use of immobilized enzymes in flow reactors is gaining traction. vapourtec.com This setup allows for continuous processing, easier product purification, and often results in higher yields and better enzyme stability compared to batch processes. vapourtec.com
Ionic liquids are being explored as alternative "green" solvents for various chemical transformations. matanginicollege.ac.in Their low volatility and tunable properties can offer advantages in terms of reaction rates and selectivity. Supercritical fluids, such as supercritical carbon dioxide (sc-CO₂), also represent an environmentally benign reaction medium. matanginicollege.ac.in
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be made more sustainable by incorporating these principles.
A key principle is the use of renewable feedstocks. Carbohydrates, which are abundant and renewable, can serve as starting materials for the synthesis of polyols, including hexane-triols. acs.orguu.nl This approach reduces the reliance on petroleum-based starting materials.
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. Catalytic methods, both organocatalytic and transition metal-based, are inherently more atom-economical than stoichiometric reactions. matanginicollege.ac.in
The use of safer solvents and reaction conditions is also crucial. Water is an ideal green solvent, and many biocatalytic and some transition metal-catalyzed reactions can be performed in aqueous media. beilstein-journals.orgmatanginicollege.ac.in Avoiding hazardous reagents and minimizing waste generation are also central tenets of green chemistry. Biocatalytic routes, in particular, often proceed under mild conditions (neutral pH, room temperature) and generate biodegradable waste. vapourtec.com
Total Synthesis of Complex Molecules Incorporating this compound Scaffolds
The this compound motif is a subunit in various biologically active natural products. The development of synthetic methodologies for this triol is therefore relevant to the total synthesis of these more complex molecules.
For example, the 1,3,5-triol motif is a common feature in polyketide natural products. nih.gov The stereoselective synthesis of these triol units is a critical step in the total synthesis of such compounds.
The total synthesis of marine diterpenes like the cladiellins and briarellins often involves the construction of complex polycyclic ethers containing multiple stereocenters. nih.gov The stereocontrolled synthesis of acyclic polyol precursors is a key strategic element in these syntheses. For instance, the synthesis of briarellins E and F involved the creation of a triol intermediate which was then further elaborated. nih.gov
Pachastrissamine (Jaspine B), a cytotoxic anhydrophytosphingosine derivative, contains a tetrahydrofuran (B95107) ring with three contiguous stereocenters. jst.go.jp Its synthesis often starts from chiral building blocks like diethyl D-tartrate to establish the required stereochemistry, which is then carried through a series of transformations to construct the final molecule. jst.go.jp The methodologies developed for the synthesis of simple triols like this compound can thus provide valuable tools and insights for the synthesis of such complex natural products.
Advanced Structural and Conformational Analysis of Hexane 1,3,4 Triol
High-Resolution Spectroscopic Techniques for Isomer Differentiation
High-resolution spectroscopic techniques are indispensable for distinguishing between stereoisomers and understanding the conformational preferences of molecules. However, specific studies applying these methods to hexane-1,3,4-triol are not presently available.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy is a powerful tool for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, which is the foundation for determining the stereochemistry and conformational behavior of a molecule.
The four stereoisomers of this compound—(3R,4R), (3S,4S), (3R,4S), and (3S,4R)—would, in principle, be distinguishable by NMR. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would allow for the unambiguous assignment of all proton and carbon signals for each isomer. However, no published research has undertaken this task for this compound. While studies on analogous compounds, such as the tris-MPA esters of hexane-1,2,3-triol, demonstrate the utility of NMR in stereochemical assignment, this specific data for this compound remains elusive.
The analysis of vicinal coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data from NMR experiments provides deep insight into the preferred conformations of a molecule in solution. For this compound, intramolecular hydrogen bonding between the hydroxyl groups is expected to significantly influence the conformational landscape of its flexible carbon chain. A detailed conformational analysis would involve measuring coupling constants and NOEs to determine the dihedral angles and through-space proximities of protons, thereby establishing the populations of different staggered conformations (e.g., anti vs. gauche) around the C3-C4 bond. At present, no such analysis has been published for this compound.
Assignment of Stereoisomers
Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. In the context of this compound, electron ionization (EI) or electrospray ionization (ESI) would be common methods. The fragmentation of polyols like this compound is typically characterized by successive losses of water molecules from the protonated molecular ion and C-C bond cleavages. A detailed analysis of the tandem mass spectrometry (MS/MS) data would be required to establish a characteristic fragmentation pattern that could be used for its identification in complex mixtures. Although the compound or its derivatives like this compound, 3,5-dimethyl- have been identified in GC-MS analyses of natural product extracts, a dedicated study on its fragmentation pathways has not been published. nih.govresearchgate.net
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A crystal structure of any of the stereoisomers of this compound would precisely determine bond lengths, bond angles, and the conformation adopted in the crystal lattice. Furthermore, it would offer unambiguous proof of the relative stereochemistry and reveal the network of intermolecular hydrogen bonds that dictate the crystal packing. To date, no crystal structures for this compound or its simple derivatives have been deposited in the Cambridge Structural Database (CSD) or reported elsewhere in the scientific literature.
Solid-State Structural Elucidation
The three-dimensional arrangement of this compound molecules in the solid state is determined by X-ray crystallography. wikipedia.orglibretexts.org This technique provides precise information about the molecule's conformation, as well as the parameters of the unit cell in the crystal lattice. wikipedia.org For acyclic polyols like this compound, the solid-state conformation is often a result of a delicate balance between intramolecular and intermolecular forces, primarily hydrogen bonding.
Although specific crystallographic data for this compound is not readily found, the analysis of similar small polyols, such as erythritol (B158007) and L-threitol, provides a strong framework for understanding its expected solid-state behavior. nih.govresearchgate.net In the crystalline form, the flexible carbon backbone of these molecules adopts a specific, low-energy conformation that maximizes favorable intermolecular interactions. nih.gov
Table 1: Representative Crystallographic Data for Analogous Acyclic Polyols
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| meso-Erythritol | Tetragonal | I4₁/a | a = 12.83 Å, c = 6.83 Å |
| L-Threitol | Monoclinic | P2₁ | a = 8.78 Å, b = 4.80 Å, c = 6.83 Å, β = 109.8° |
Note: This data is for analogous compounds and serves to illustrate typical values for acyclic polyols.
The crystal structure of this compound would likely reveal a bent-chain conformation, influenced by the steric hindrance of the hydroxyl groups and the formation of an extensive hydrogen-bonding network. The specific torsion angles along the carbon-carbon backbone would be a key feature of its solid-state structure.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is dominated by intermolecular hydrogen bonds involving the three hydroxyl groups. researchgate.net These interactions are the primary directing force in the assembly of the molecules into a stable, three-dimensional lattice. researchgate.net The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to a complex and highly cooperative network of interactions. mdpi.com
The specific arrangement of molecules can lead to various packing motifs, such as chains or sheets, which are held together by these non-covalent forces. The analysis of such packing is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. acs.org
Chiroptical Spectroscopy for Absolute Configuration Determination
This compound possesses two stereocenters at positions C3 and C4, meaning it can exist as four stereoisomers (two pairs of enantiomers). Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques used to determine the absolute configuration of these chiral centers. mdpi.comresearchgate.net
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.in For a molecule like this compound, which lacks a strong chromophore in its native state, direct CD analysis can be challenging. To overcome this, the molecule is often derivatized with a chromophoric group. nih.gov The interaction of these introduced chromophores can lead to characteristic CD signals, known as Cotton effects, from which the absolute configuration can be deduced.
A common strategy is the use of the exciton (B1674681) chirality method, where the spatial orientation of two or more chromophores in the derivatized molecule dictates the sign of the observed CD couplet. msu.edu For acyclic polyols, derivatization of the hydroxyl groups with reagents like benzoates or naphthoates introduces the necessary chromophores. The through-space interaction of these aromatic groups results in a bisignate CD spectrum, and the sign of this exciton couplet is directly related to the dihedral angle between the chromophores, and thus to the absolute stereochemistry of the diol or triol moiety. mdpi.comnih.gov
Another effective approach involves the use of dimolybdenum tetraacetate, [Mo₂(OAc)₄], which forms a complex with vicinal diols in situ. The resulting complex is chiral and exhibits a characteristic induced CD spectrum, from which the absolute configuration of the diol can be determined based on empirical rules. researchgate.netmdpi.com
Table 2: Principles of CD Spectroscopy for Absolute Configuration
| Method | Principle | Application to this compound |
| Exciton Chirality | Coupling of two or more chromophores leading to a characteristic bisignate CD spectrum. | Derivatization of the hydroxyl groups with chromophoric agents (e.g., benzoates) to determine the relative and absolute configuration of the stereocenters. mdpi.com |
| In situ complexation | Formation of a chiral complex with an achiral reagent (e.g., Mo₂(OAc)₄) that induces a CD spectrum. | Complexation with the 1,3- and 3,4-diol systems to deduce the absolute configuration from the sign of the Cotton effect. researchgate.net |
Theoretical and Computational Studies on Hexane 1,3,4 Triol
Density Functional Theory (DFT) Applications
Prediction of Spectroscopic Parameters
There is no published research containing predicted spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra, for hexane-1,3,4-triol derived from computational methods like Density Functional Theory (DFT) or ab initio calculations. While online tools can provide generic NMR shift predictions, these are based on algorithms and databases and are not substitutes for specific, peer-reviewed computational studies. nmrdb.orgnmrdb.org For related polyols, researchers have employed DFT calculations to predict and interpret NMR and other spectroscopic data, often achieving high accuracy by including considerations for solvent effects and molecular dynamics. acs.orgacs.orggeomar.de Such detailed analyses for this compound are currently absent from the literature.
Calculation of Dipole Moments and Molecular Polarity
No specific studies detailing the calculated dipole moment or a comprehensive analysis of the molecular polarity of this compound could be located. Computational chemistry provides robust methods for such calculations. For instance, DFT calculations have been effectively used to determine the dipole moments of related molecules, such as all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, where a high dipole moment was calculated and correlated with the molecule's structural features. rsc.orgrsc.org This type of specific computational investigation has not been applied to this compound in any available research.
Reaction Mechanism Studies through Computational Modeling
Reaction Energetics and Kinetics Simulations
Similarly, there is a lack of published data on the reaction energetics and kinetics simulations for this compound. Computational studies on other aliphatic polyols and diols have successfully simulated reaction kinetics, providing a deeper understanding of reaction rates and pathways. nih.govresearchgate.net These computational models are essential for optimizing synthetic routes and understanding reaction mechanisms at a molecular level, but this level of analysis is not yet available for this compound.
Chemical Reactivity and Mechanistic Investigations of Hexane 1,3,4 Triol
Oxidation Reactions and Selective Hydroxyl Group Transformations
Hexane-1,3,4-triol possesses three hydroxyl groups of differing reactivity: a primary alcohol at the C1 position and two secondary alcohols at the C3 and C4 positions. This structural arrangement allows for selective oxidation depending on the reagents and reaction conditions employed. The selective oxidation of polyols is a significant challenge, often requiring tailored catalytic systems to differentiate between primary and secondary alcohols or among multiple secondary alcohols.
In principle, the primary alcohol at C1 can be selectively oxidized to an aldehyde or further to a carboxylic acid. In contrast, the secondary alcohols at C3 and C4 can be oxidized to their corresponding ketones. Research on the oxidation of complex polyols has shown that catalysts can be designed to favor the oxidation of secondary alcohols over primary ones. For instance, transfer hydrogenation catalysts based on ruthenium can selectively oxidize secondary alcohols to ketones in the presence of primary alcohols. This selectivity is often attributed to thermodynamic factors, where the oxidation to a ketone is more favorable than to an aldehyde under certain conditions.
Conversely, other catalytic systems, such as those based on palladium, have demonstrated a preference for oxidizing primary alcohols. The oxidation of vicinal diols (like the 3,4-diol moiety in this compound) can also be particularly facile with certain palladium catalysts, leading to α-hydroxy ketones. The choice of oxidant and catalyst is therefore crucial in directing the transformation to the desired product.
Further oxidation can lead to dicarbonyl compounds or, through oxidative cleavage of the C3-C4 bond, to smaller aldehyde and carboxylic acid fragments, a common reaction for 1,2-diols with strong oxidizing agents like periodate (B1199274).
Table 1: Potential Products from Selective Oxidation of this compound
| Oxidized Position(s) | Reagent Class/Conditions | Product Type | Potential Product Name |
| C1 | Mild, selective oxidant (e.g., PCC, DMP) | Aldehyde | 3,4-Dihydroxyhexanal |
| C3 | Selective catalyst (e.g., Ru-based) | Ketone | 1,4-Dihydroxyhexan-3-one |
| C4 | Selective catalyst (e.g., Ru-based) | Ketone | 1,3-Dihydroxyhexan-4-one |
| C1 (over-oxidation) | Strong oxidant (e.g., KMnO₄, Jones) | Carboxylic Acid | 3,4-Dihydroxyhexanoic acid |
| C1 and C3 | Non-selective oxidant | Aldehyde-Ketone | 4-Hydroxy-3-oxohexanal |
| C3 and C4 | Non-selective oxidant | Diketone | Hexane-1-ol-3,4-dione |
| C1, C3, and C4 | Excess strong oxidant | Aldehyde-Diketone | 3,4-Dioxohexanal |
| C3-C4 Cleavage | Periodate (HIO₄), Lead tetraacetate | Aldehydes | Butanal and Glycolaldehyde |
Esterification, Etherification, and Acetal (B89532)/Ketal Formation
The hydroxyl groups of this compound can readily undergo esterification and etherification reactions. The relative reactivity of the hydroxyl groups typically follows the order: primary > secondary, due to reduced steric hindrance at the C1 position. Therefore, by using a stoichiometric amount of an acylating or alkylating agent under controlled conditions, it is possible to selectively form the mono-ester or mono-ether at the C1 hydroxyl group. The synthesis of polyesters from polyols and polycarboxylic acids is a common industrial process, where the reactivity of primary versus secondary hydroxyls influences the polymer structure.
Formation of di- and tri-substituted derivatives requires more forcing conditions or an excess of the reagent. The use of catalysts, such as tin compounds for esterification, can facilitate the reaction, particularly for the less reactive secondary hydroxyl groups.
A significant aspect of this compound's reactivity involves intramolecular reactions. The spatial relationship between its hydroxyl groups allows for the formation of cyclic structures. The C1 and C4 hydroxyls constitute a 1,4-diol system, while the C3 and C4 hydroxyls form a 1,2-diol. Upon reaction with an aldehyde or ketone in the presence of an acid catalyst, cyclic acetals or
Synthesis and Characterization of Hexane 1,3,4 Triol Derivatives and Analogs
Synthesis of Protected Hexane-1,3,4-triol Scaffolds
The development of complex molecular architectures from polyol starting materials is critically dependent on the strategic use of protecting groups. For this compound, the presence of three distinct hydroxyl groups necessitates a carefully planned approach to ensure regioselective modification. Synthetic strategies typically begin with the selective protection of one or two of these hydroxyls to allow for the controlled functionalization of the remaining sites.
The structural features of this compound offer two primary pathways for selective protection. The first strategy leverages the vicinal relationship of the secondary hydroxyl groups at C3 and C4, while the second exploits the differential reactivity between the primary hydroxyl at C1 and the secondary hydroxyls.
Protection of the C3,C4-Diol: The adjacent hydroxyl groups at positions 3 and 4 can be readily protected as a cyclic acetal (B89532) or ketal. A common method involves the reaction of the triol with a ketone or aldehyde under acidic catalysis. For instance, treatment with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) yields a cyclic isopropylidene ketal, commonly known as an acetonide. uchicago.edunih.gov This approach effectively masks the C3 and C4 hydroxyls, leaving the primary C1 hydroxyl group available for subsequent reactions.
Selective Protection of the C1-Primary Hydroxyl: The primary hydroxyl group at C1 is sterically less hindered and generally more reactive than the secondary hydroxyls at C3 and C4. This reactivity difference can be exploited to selectively protect the C1 position. nih.gov The use of bulky silylating agents, such as tert-butyldiphenylsilyl chloride (TBDPSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) or triethylamine, allows for the preferential formation of a silyl (B83357) ether at the C1 position. nih.gov This leaves the C3 and C4 hydroxyls free for further modification.
For the stepwise synthesis of complex derivatives, the use of orthogonal protecting groups is essential. Orthogonal groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others. uchicago.edufiveable.me This strategy allows for the selective deprotection and functionalization of each hydroxyl group on the this compound scaffold independently.
An exemplary orthogonal strategy could involve:
Protection of the C3,C4-diol as an acid-labile acetonide.
Protection of the C1 primary hydroxyl with a base-labile group, such as a 9-fluorenylmethoxycarbonyl (Fmoc) group. fiveable.me
Alternatively, the C1 hydroxyl could be protected with a silyl ether that is cleavable with fluoride (B91410) ions (e.g., TBDMS or TES), while one of the secondary hydroxyls (after selective deprotection of the acetonide) is protected as a benzyl (B1604629) ether, which is removed by hydrogenolysis. fiveable.meresearchgate.net
The selection of protecting groups is dictated by the planned synthetic route and the chemical stability of the target molecules.
Table 1: Common Orthogonal Protecting Groups for Polyol Synthesis
| Protecting Group | Abbreviation | Typical Introduction Reagents | Stability | Typical Cleavage Conditions | Citation |
|---|---|---|---|---|---|
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole, DMF | Stable to base, mild acid, hydrogenolysis | F⁻ (TBAF), strong acid (AcOH, HCl) | nih.gov |
| Benzyl Ether | Bn | BnBr, NaH, THF | Stable to acid, base, F⁻ | H₂, Pd/C (Hydrogenolysis) | fiveable.me |
| Isopropylidene Ketal (Acetonide) | - | 2,2-Dimethoxypropane, p-TsOH (cat.) | Stable to base, hydrogenolysis, F⁻ | Aqueous acid (e.g., HCl, AcOH) | uchicago.edunih.gov |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Base | Stable to acid, hydrogenolysis | Base (e.g., Piperidine in DMF) | fiveable.me |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Stable to base, hydrogenolysis | Strong acid (e.g., TFA, HCl) | fiveable.me |
Selective Protection Strategies for Diol and Triol Moieties
Functionalization at Hydroxyl Positions
With a selectively protected this compound scaffold in hand, the remaining free hydroxyl groups can be converted into a wide array of functional groups.
Esters: Esterification is a common transformation of hydroxyl groups. It can be achieved by reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For more sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate ester formation from a carboxylic acid.
Ethers: Ether linkages can be formed under basic conditions via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide). rsc.org
Carbamates: Carbamates are typically synthesized by treating the alcohol with an isocyanate. Alternatively, they can be formed by reaction with a chloroformate in the presence of a base or by reaction with phosgene (B1210022) or a phosgene equivalent followed by an amine. Carbamate groups, such as Boc and Fmoc, also serve as important protecting groups in their own right. fiveable.me
Beyond oxygen-based functional groups, the hydroxyls of this compound can be converted into other heteroatomic functionalities.
Halogenation: Hydroxyl groups can be replaced with halogens to create haloalkanes. Primary and secondary alcohols can be converted to alkyl chlorides using thionyl chloride (SOCl₂) or to alkyl bromides using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org For stereoselective chlorination of 1,3-diols, a mixture of triphosgene (B27547) and pyridine has been shown to be effective. lsu.edu The Mitsunobu reaction, using a phosphine (B1218219), a dead-end azodicarboxylate (e.g., DEAD or DIAD), and a halide source (e.g., zinc halide), provides another mild method for this conversion, often proceeding with inversion of stereochemistry.
Nitrogen Functionalities: The introduction of nitrogen can be achieved by first converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide can then be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. nih.gov The Mitsunobu reaction with hydrazoic acid (HN₃) or a surrogate also provides a direct route to azides from alcohols.
Sulfur Functionalities: Thiols can be introduced by converting the alcohol to a leaving group and displacing it with a thioacetate, followed by hydrolysis. Alternatively, the Mitsunobu reaction with thioacetic acid can be employed. Direct conversion of an alkyl halide (derived from the alcohol) to a thiol can also be accomplished via a Grignard reagent intermediate reacted with elemental sulfur. google.com Thioethers can be formed via the Mitsunobu reaction using a thiol or by displacement of a leaving group with a thiolate.
Table 2: Selected Functionalization Reactions of Alcohols
| Target Functional Group | Reaction Type | Typical Reagents | Product | Citation |
|---|---|---|---|---|
| Ester | Acylation | R-COCl, Pyridine | R'-O-C(=O)R | rsc.org |
| Ether | Williamson Synthesis | 1. NaH; 2. R-Br | R'-O-R | rsc.org |
| Chloride | Substitution | SOCl₂ | R'-Cl | libretexts.org |
| Bromide | Substitution | PBr₃ | R'-Br | libretexts.org |
| Amine (via Azide) | Mitsunobu / Reduction | 1. PPh₃, DIAD, HN₃; 2. H₂, Pd/C | R'-NH₂ | nih.gov |
| Thiol (via Thioacetate) | Substitution / Hydrolysis | 1. TsCl, Py; 2. KSAc; 3. NaOH | R'-SH | google.com |
Note: R' represents the protected this compound backbone.
Creation of Esters, Ethers, and Carbamates
Chain Extension and Shortening Derivatives
Altering the length of the six-carbon backbone of this compound opens access to a wider range of structural analogs. These modifications typically involve multi-step sequences starting from a selectively protected scaffold.
Chain Extension: A common strategy for chain extension involves the oxidation of the primary hydroxyl group at the C1 position to an aldehyde. This can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). The resulting aldehyde is a versatile intermediate for carbon-carbon bond formation.
Wittig Reaction: The aldehyde can be reacted with a phosphorus ylide (a Wittig reagent) to form an alkene, extending the carbon chain. chegg.com The geometry of the resulting double bond can often be controlled by the choice of ylide and reaction conditions. Subsequent hydrogenation of the alkene yields a saturated, extended chain.
Grignard/Organolithium Addition: Addition of a Grignard reagent or an organolithium reagent to the aldehyde produces a secondary alcohol with an extended carbon chain. nih.gov
Chain Shortening: Shortening the carbon chain is often more challenging. One potential route involves converting the C1-hydroxyl into a good leaving group and then performing an elimination reaction to generate a terminal alkene (pent-4-ene-1,3-diol derivative). Subsequent ozonolysis of this alkene would cleave the carbon-carbon double bond, yielding an aldehyde with a five-carbon backbone (a pentanal derivative), effectively shortening the chain by one carbon. Further oxidation or reduction of this new aldehyde would provide access to the corresponding carboxylic acid or alcohol. Such degradative methods can be limited by yields and selectivity. icevirtuallibrary.com
Cyclization Reactions Leading to Fused or Spiran Systems
The intramolecular cyclization of polyols is a powerful strategy in organic synthesis for the construction of heterocyclic compounds. The relative positions and stereochemistry of the hydroxyl groups in a precursor like this compound are critical in determining the structure and stereochemical outcome of the resulting cyclic products. While specific literature on the cyclization of this compound itself is limited, the reactions of analogous acyclic triols and polyols provide a clear indication of the potential transformations this scaffold could undergo.
Key strategies for the cyclization of acyclic polyols often involve the differential reactivity of the hydroxyl groups. One or more hydroxyl groups can be converted into good leaving groups (e.g., tosylates, mesylates) or can act as internal nucleophiles to attack an electrophilic center introduced elsewhere in the molecule. Such reactions can lead to the formation of various heterocyclic systems, including tetrahydrofurans, tetrahydropyrans, and more complex bridged bicyclic or spirocyclic structures.
For instance, research on carbohydrate-derived diamino triols has shown that intramolecular cyclization under Mitsunobu conditions can lead to complex bridged bicyclic systems. In one case, a domino "cyclization–benzoyl migration–cyclization" sequence resulted in the formation of a 2,6-diazabicyclo[3.2.1]octane derivative from a common diamino triol precursor. This highlights how protecting group strategies can direct the cyclization pathway of a polyfunctional acyclic molecule. By analogy, a suitably protected this compound derivative could be envisioned to undergo sequential cyclizations to afford novel oxabicyclic systems.
The formation of spirocycles from acyclic precursors is another advanced synthetic strategy. Copper-catalyzed enantioselective carboetherification of acyclic 1,1-disubstituted alkenols has been shown to produce 5,5-, 5,6-, and 6,6-spirocyclic ethers in a single step, forming both rings of the spirocycle with control of the absolute stereochemistry at the quaternary carbon center. nih.gov Applying such a methodology to a this compound derivative, functionalized with an appropriate alkenyl group, could provide a pathway to chiral spirocyclic ethers.
Furthermore, acyclic triols such as butane-1,2,4-triol are known to undergo transorthoesterification reactions with orthoesters to yield bridged ortho esters, specifically those with a trioxabicyclo[3.2.1]octane framework. thieme-connect.de This type of reaction demonstrates the capacity of a simple triol to form a fused, bicyclic system. Given the structural similarity, this compound would be expected to undergo similar transformations to produce corresponding bridged systems.
The table below summarizes representative cyclization reactions of acyclic polyols, illustrating the types of fused and spiran systems that could potentially be synthesized from a this compound scaffold.
Table 1: Representative Cyclization Reactions of Acyclic Polyols
| Precursor Type | Reaction Type | Resulting System | Reference |
|---|---|---|---|
| Acyclic Diamino Triol | Mitsunobu Cyclization | Bridged Bicyclic (2,6-diazabicyclo[3.2.1]octane) | |
| Acyclic Alkenol | Copper-Catalyzed Carboetherification | Spirocyclic Ether | nih.gov |
| Butane-1,2,4-triol | Transorthoesterification | Bridged Ortho Ester (Trioxabicyclo[3.2.1]octane) | thieme-connect.de |
| Diol from D-Glucose | Intramolecular Cyclization via Mesylation | Fused Current time information in Bangalore, IN.Oxazepane | researchgate.net |
These examples underscore the synthetic versatility inherent in acyclic polyol scaffolds. The specific arrangement of hydroxyl groups in this compound provides a template that, with appropriate synthetic methodology, could be elaborated into a wide array of complex fused and spirocyclic heterocycles. The development of such reactions would be highly dependent on selective protection and activation of the hydroxyl groups to control the regioselectivity and stereoselectivity of the cyclization events.
Development of Novel Analytical Probes Utilizing this compound Scaffolds
Chiral scaffolds are essential in the design of novel analytical probes, particularly for applications in chemical biology and diagnostics where molecular recognition of specific analytes is required. The defined three-dimensional arrangement of functional groups on a scaffold can create a specific binding pocket, and the scaffold itself can serve as a framework for attaching signaling units, such as fluorophores. While the use of this compound specifically as a scaffold for analytical probes is not extensively documented, the principles of probe design using other polyol and chiral scaffolds, such as carbohydrates, are well-established and can be extrapolated. beilstein-journals.orgucl.ac.uk
The development of an analytical probe based on the this compound scaffold would involve several key steps. First, the triol would serve as a chiral building block. Its hydroxyl groups are points for chemical modification, allowing for the attachment of different molecular components through derivatization. For an analytical probe, these components would typically include a recognition element (for binding to a target analyte) and a signaling element (to produce a detectable signal upon binding).
The derivatization of hydroxyl groups is a fundamental process in organic chemistry and is crucial for converting a simple polyol into a functional probe. A wide variety of reagents can be used to transform the hydroxyl groups into ethers, esters, or other functional groups, which can then be used for further conjugation. For example, in the context of analytical chemistry, polyols are often derivatized to reduce their polarity and improve their properties for techniques like gas chromatography-mass spectrometry (GC-MS). d-nb.infonih.gov Reagents like phenylboronic acid are used to derivatize diols, forming cyclic boronates that are amenable to analysis. d-nb.infonih.gov
In the context of creating fluorescent probes, one or two of the hydroxyl groups on the this compound scaffold could be used as attachment points for a fluorophore and a quencher, or for a recognition moiety that modulates the fluorescence of a nearby dye upon binding to a target. The specific 1,3,4-relationship of the hydroxyls could allow for precise spatial positioning of these elements to enable mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT) for signal transduction. The use of sugar scaffolds to create cryptands for ion recognition demonstrates how polyhydroxylated acyclic and cyclic structures can be elaborated into complex host molecules. beilstein-journals.org
The table below lists some common derivatizing agents for hydroxyl groups that could be employed in the initial steps of converting a this compound scaffold into a more complex, functional molecule suitable for analytical applications.
Table 2: Common Derivatizing Agents for Hydroxyl Groups
| Reagent Class | Specific Example | Resulting Functional Group | Potential Application in Probe Synthesis |
|---|---|---|---|
| Silylating Agents | tert-Butyldimethylsilyl chloride (TBDMSCl) | Silyl Ether | Orthogonal protection during multi-step synthesis |
| Acylating Agents | Acetic Anhydride, Benzoyl Chloride | Ester | Introduction of recognition elements or linker attachment |
| Alkylating Agents | Benzyl Bromide, Allyl Bromide | Ether | Stable protecting groups or introduction of reactive handles |
| Boronic Acids | Phenylboronic Acid (PBA) | Cyclic Boronate Ester | Diol protection, potential for analyte recognition |
Applications in Advanced Organic Synthesis and Materials Science
Hexane-1,3,4-triol as a Chiral Building Block
The presence of multiple stereocenters in this compound suggests its potential as a chiral precursor in asymmetric synthesis. However, the translation of this potential into practical applications appears to be largely unexplored in published research.
While information on this compound itself is limited, more complex derivatives have been noted as precursors to valuable optically active molecules. Patent documents describe the use of N-acyl-2-aminooctadecane-1,3,4-triol derivatives in the enzymatic production of optically active sphingoid compounds. google.comgoogle.com The process involves the kinetic resolution of a racemic ester derivative using an esterase, which selectively hydrolyzes one enantiomer. This allows for the isolation of the desired optically active ester, which can then be converted to the final optically active 2-aminooctadecane-1,3,4-triol. google.com This highlights the utility of the 1,3,4-triol structural motif within a larger, more complex molecular framework for generating stereochemically pure compounds.
Synthesis of Chiral Ligands and Catalysts
Role in Supramolecular Chemistry and Self-Assembly
A search of the literature did not yield any relevant findings concerning the involvement of this compound in supramolecular chemistry or self-assembly processes based on its specific chemical interactions.
Hydrogen Bonding Networks
The three hydroxyl groups in this compound are pivotal to its ability to form extensive and well-defined hydrogen bonding networks. These non-covalent interactions, where a hydrogen atom is shared between two electronegative atoms (in this case, oxygen), are fundamental to the self-assembly of molecules into larger, ordered structures.
The flexibility of the hexane (B92381) chain allows the hydroxyl groups to orient themselves in various conformations, leading to a diverse range of hydrogen-bonding patterns. These can include intramolecular hydrogen bonds, forming cyclic motifs, or, more significantly, intermolecular hydrogen bonds that link multiple triol molecules. These intermolecular interactions can give rise to one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.netnih.gov The specific arrangement of these networks is highly dependent on factors such as solvent, temperature, and the presence of any co-crystallizing molecules.
The formation of such extensive hydrogen-bonded networks is a key principle behind the creation of supramolecular gels. cas.cnmdpi.comrsc.org While direct studies on this compound as a gelator are limited, the behavior of other polyols suggests its potential in this area. The intermolecular hydrogen bonds would act as physical cross-links, entrapping solvent molecules to form a soft, solid-like material. The thermoreversible nature of these hydrogen bonds could impart stimuli-responsive properties to the resulting gel, where changes in temperature could lead to a reversible gel-to-sol transition. acs.orgnih.gov
Research on analogous tripodal molecules, such as specifically substituted triols on a triphenylphosphine (B44618) oxide platform, has demonstrated that the length and flexibility of the linker between hydroxyl groups significantly influence the resulting supramolecular structure. researchgate.net In these systems, variations in the linker lead to the formation of distinct crystalline arrangements, from linear and zigzag chains to intricate 2D networks. This highlights the tunability of hydrogen-bonding patterns in polyols.
A comparative analysis of hydrogen bond donors and acceptors in similar systems can provide insight into the potential interactions of this compound. The table below outlines typical hydrogen bond parameters observed in related structures.
| Interaction |
This table presents generalized data from related compounds to illustrate typical hydrogen bond geometries.
Host-Guest Interactions in Molecular Recognition
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. nih.gov The ability of a host to selectively bind a specific guest is known as molecular recognition. This compound, with its conformational flexibility and multiple hydrogen-bonding sites, presents potential as a host molecule, particularly for guests that can interact with its hydroxyl groups.
The hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, allowing for the recognition of a variety of guest molecules. The spacing of the hydroxyl groups at the 1, 3, and 4 positions could create a specific binding pocket or surface for complementary guests. For instance, it could potentially encapsulate small dicarboxylic acids, diamines, or other molecules with complementary hydrogen-bonding functionalities.
While specific studies detailing this compound as a host are not widely documented, research on other polyol-containing systems provides a strong basis for its potential. For example, boronic acids are known to form reversible covalent bonds with diols, a principle that has been extended to the molecular recognition of polyols and saccharides. rsc.orgresearchgate.net This demonstrates that the spatial arrangement of hydroxyl groups is a key factor in selective binding.
The chirality of this compound is a crucial feature for enantioselective molecular recognition. A specific enantiomer of the triol could exhibit preferential binding for one enantiomer of a chiral guest molecule over the other. This is a critical aspect in the development of chiral separation technologies and asymmetric catalysis. The use of chiral diols, triols, and aminodiols derived from natural products as ligands in enantioselective synthesis underscores the importance of the stereochemical arrangement of hydroxyl groups in achieving high levels of stereocontrol. mdpi.com
The table below summarizes key interactions involved in host-guest chemistry, which would be relevant to the function of this compound as a host.
| Interaction Type |
The application of computational studies can further elucidate the potential of this compound in host-guest chemistry. nih.gov Molecular modeling could predict the most stable conformations of the triol when complexed with various guests, providing insights into binding affinities and selectivity.
Natural Occurrence and Biosynthetic Considerations of Hexanetriols General, Not Specific to 1,3,4 Triol Unless Found
Identification of Naturally Occurring Hexanetriols
The identification of naturally occurring hexanetriols is often linked to the analysis of complex mixtures derived from plants, fungi, and other organisms. While direct isolation of simple hexanetriols is not commonly reported, more complex molecules containing triol functionalities, such as trihydroxy-linoleates, have been identified in biological systems like human and porcine epidermis. nih.gov These complex triols are formed through enzymatic processes. nih.gov
Fungi are a significant source of diverse secondary metabolites, and various fungal species are known to produce polyols. nih.govmdpi.comfrontiersin.org However, specific identification of hexane-1,3,4-triol from fungal sources is not documented in the available research. The identification of compounds from natural sources typically involves sophisticated analytical techniques.
Isolation and Structural Characterization from Natural Sources
The isolation of specific polyols from complex natural extracts requires advanced chromatographic techniques. Subsequent structural characterization is heavily reliant on spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the precise structure of organic molecules, including the constitution and stereochemistry of polyols. tum.de Techniques such as 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) are employed to determine the connectivity of atoms and the spatial arrangement of the molecule. tum.dersc.org For example, the structures of various hexanetriol (B1209766) isomers produced through catalytic reactions have been confirmed using NMR analysis. rsc.org
Gas Chromatography (GC) is often used in conjunction with NMR to separate and identify different isomers within a mixture. rsc.org The retention times of different hexanetriol isomers in a GC analysis can help in their identification when compared to known standards. rsc.org
While these methods are standard for the isolation and characterization of chemical compounds, their specific application to this compound from a natural source is not described in the reviewed literature. The characterization data available primarily pertains to other hexanetriol isomers synthesized from renewable feedstocks like carbohydrates. sci-hub.seacs.orguu.nl For instance, the synthesis and detailed NMR characterization of (4R,5S)-1,4,5-hexanetriol from methyl rhamnopyranoside have been reported. sci-hub.se
Advanced Analytical Methodologies for Detection and Quantification in Research Samples
Chromatographic Techniques for Separation of Isomers and Related Compounds
Chromatography is fundamental to the analysis of hexane-1,3,4-triol, enabling the separation of its stereoisomers and other closely related compounds from complex matrices. Both gas and liquid chromatography play crucial roles in its analytical workflow.
Gas Chromatography (GC) with Chiral and Achiral Columns
Gas chromatography is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of polyols like this compound, derivatization is an essential prerequisite to convert the polar hydroxyl groups into more volatile moieties. core.ac.ukgreyhoundchrom.com
Achiral Columns: For general quantification where separation of isomers is not required, a variety of achiral columns can be employed. Nonpolar stationary phases, such as those based on 100% dimethylpolysiloxane, or mid-polar phases are often used. greyhoundchrom.com These columns separate compounds primarily based on their boiling points and polarity.
Chiral Columns: this compound possesses multiple chiral centers, leading to the existence of several stereoisomers. The separation of these enantiomers and diastereomers is critical in stereoselective synthesis and biological studies. Chiral gas chromatography is the method of choice for this purpose. sorbtech.comhawach.comnsf.gov Modified cyclodextrins are the most common chiral stationary phases (CSPs) used for the resolution of enantiomers of polar compounds like polyols. sorbtech.com Derivatized cyclodextrin (B1172386) phases, such as those based on beta-cyclodextrin, offer excellent selectivity for a wide range of chiral compounds, including underivatized alcohols and diols. sigmaaldrich.com
Table 1: Exemplary GC Column and Conditions for this compound Analysis
| Parameter | Achiral Analysis | Chiral Analysis |
|---|---|---|
| Column Type | DB-5MS (or equivalent) | Astec CHIRALDEX® B-PM (or equivalent cyclodextrin-based) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Permethylated β-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen | |
| Temperature Program | Initial 100°C, ramp at 10°C/min to 280°C | Initial 70°C, ramp at 2°C/min to 150°C bibliotekanauki.pl |
| Injector Temperature | 250°C | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. greyhoundchrom.com The choice of stationary phase and detector is critical for achieving adequate separation and sensitivity.
Stationary Phases:
Normal-Phase and HILIC: Normal-phase chromatography, often utilizing silica (B1680970) or diol-bonded columns, can be effective for separating polar compounds. hawach.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a high organic content mobile phase to separate polar analytes. hawach.com Diol columns, with 2,3-dihydroxypropylsilane bonded to silica, are particularly useful for separating polyols and are more stable than traditional silica or amino columns. hawach.com
Reversed-Phase: While less common for highly polar underivatized polyols due to poor retention, reversed-phase HPLC (RP-HPLC) on columns like C18 can be used, especially if the compound is derivatized to increase its hydrophobicity.
Detection Methods:
Refractive Index (RI) Detector: The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. It is suitable for detecting non-UV absorbing compounds like underivatized this compound.
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than the RI detector and is compatible with gradient elution. It is well-suited for the analysis of polyols. chesci.com
UV-Vis Detector: Underivatized this compound does not possess a significant chromophore, making direct UV detection challenging. However, derivatization with a UV-absorbing agent can enable highly sensitive detection. researchgate.netmdpi.com
Table 2: Representative HPLC Systems for this compound Analysis
| Parameter | HILIC Method | Reversed-Phase Method (with derivatization) |
|---|---|---|
| Column Type | Diol Column (e.g., Shodex Asahipak NH2P-50) symta.com | C18 Column (e.g., Luna C18) researchgate.net |
| Mobile Phase | Acetonitrile/Water gradient | Methanol/Water or Acetonitrile/Water gradient |
| Detector | ELSD or RI | UV-Vis (after derivatization) or Mass Spectrometer |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Column Temperature | Ambient to 40°C |
Hyphenated Techniques for Enhanced Resolution and Identification
Hyphenating chromatographic separation with mass spectrometry provides unparalleled specificity and sensitivity, enabling definitive identification and quantification of this compound, even in complex biological or environmental samples.
GC-MS for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds. For polyols such as this compound, derivatization is mandatory to increase volatility and thermal stability. core.ac.ukresearchgate.net
Derivatization: The hydroxyl groups of this compound are reactive sites for derivatization.
Silylation: This is the most common method, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. core.ac.ukoup.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. core.ac.uk The resulting TMS-ethers are significantly more volatile and produce characteristic mass spectra. oup.com
Acetylation/Trifluoroacetylation: Conversion to acetate (B1210297) or trifluoroacetate (B77799) esters can also enhance volatility. oup.com Trifluoroacetyl derivatives are particularly volatile due to the presence of fluorine atoms and can improve chromatographic peak shape. oup.com
Mass Spectrometry: In GC-MS, electron ionization (EI) is commonly used. The resulting mass spectra contain fragment ions that are characteristic of the molecule's structure, allowing for identification through library matching or spectral interpretation. Soft ionization techniques can also be employed to obtain more prominent molecular ion information. spectroscopyonline.com
LC-MS/MS for Complex Mixtures
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for analyzing non-volatile compounds in complex matrices like biological fluids without derivatization. capes.gov.bruvison.com It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. chromatographyonline.com
Sample Preparation: For complex samples such as urine or plasma, sample preparation is crucial to remove interferences. This often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). capes.gov.brresearchgate.netsciex.com
LC Separation: HPLC separation is typically performed using HILIC or reversed-phase columns, as described in section 9.1.2.
Tandem Mass Spectrometry (MS/MS):
Ionization: Electrospray ionization (ESI) is the most common ionization technique for polar molecules like polyols. capes.gov.bruvison.com
Multiple Reaction Monitoring (MRM): For quantification, tandem mass spectrometers are often operated in MRM mode. nih.govacs.org In this mode, a specific precursor ion (e.g., the protonated or deprotonated molecule of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process provides exceptional specificity and reduces chemical noise, leading to very low detection limits. chromatographyonline.comnih.gov
Table 3: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Value/Condition |
|---|---|
| LC Column | HILIC or Diol Column |
| Mobile Phase | Acetonitrile/Ammonium Formate Buffer Gradient |
| Ionization Mode | ESI Positive or Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Example) | [M+H]+ or [M+formate]- |
| Product Ion (Example) | Characteristic fragment from loss of water or other neutral molecules |
Spectrophotometric and Electrochemical Detection Methods in Research Studies
While chromatographic methods coupled with mass spectrometry are the most powerful tools for the analysis of this compound, spectrophotometric and electrochemical methods can serve as simpler, alternative techniques in specific research applications, particularly when derivatization is employed or for bulk property measurements.
Spectrophotometric Detection
Direct spectrophotometric detection of this compound is not feasible due to its lack of a strong chromophore. However, indirect methods can be developed.
Periodate (B1199274) Oxidation: A classic method for the quantification of vicinal diols (1,2-diols) is the Malaprade reaction, which involves oxidation with periodate. chesci.comijcrt.org This reaction cleaves the carbon-carbon bond between the hydroxyl groups, consuming periodate and forming aldehydes. Since this compound contains a 1,3,4-triol system, it possesses a vicinal diol moiety (at C3 and C4) that can be cleaved by periodate. The consumption of periodate or the formation of the resulting aldehydes can be monitored spectrophotometrically. mdpi.com For example, the generated formaldehyde (B43269) can be reacted with a chromogenic reagent to produce a colored product that is measured with a spectrophotometer.
Derivatization: this compound can be reacted with a reagent that introduces a chromophore into the molecule. The resulting derivative can then be quantified using a standard UV-Vis spectrophotometer. researchgate.net This approach can be highly sensitive but requires a robust and reproducible derivatization step. mdpi.comrsc.org
Electrochemical Detection
Electrochemical methods offer high sensitivity and are amenable to miniaturization for sensor development. core.ac.ukresearchgate.net The hydroxyl groups in this compound are electrochemically active and can be oxidized at an electrode surface.
Direct Oxidation: The direct electrochemical oxidation of alcohols and polyols can be achieved on modified electrodes, such as those based on noble metals (e.g., gold, platinum) or metal oxides (e.g., nickel oxide, cobalt oxide). capes.gov.brmdpi.com The oxidation of vicinal diols often occurs at specific potentials, which can provide some selectivity. capes.gov.brnih.gov The current generated during the oxidation is proportional to the concentration of the analyte. The spatial orientation of the hydroxyl groups can significantly affect the electro-reactivity. capes.gov.br
Complexation with Metal Ions: Polyols can form complexes with certain metal ions. researchgate.net This property can be exploited in electrochemical sensors. A modified electrode containing a specific metal ion could be used to preconcentrate the triol at the electrode surface via complexation. Subsequent electrochemical stripping of the metal or oxidation of the complexed triol could then be used for quantification.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry has intensified the search for sustainable methods to produce valuable platform chemicals. For hexane-1,3,4-triol and other polyols, this involves moving away from petrochemical feedstocks and developing routes that utilize renewable resources.
Recent studies have demonstrated the successful synthesis of various hexane-triols and -tetrols from carbohydrate feedstocks like methyl glycosides. acs.orgresearchgate.net These processes use supported metal catalysts to achieve selective C-O bond cleavage and hydrogenation, largely preserving the stereochemistry of the parent molecule. acs.orgresearchgate.net For instance, researchers have produced isomers like (2S,5S)-1,2,5-hexanetriol and (4R,5S)-1,4,5-hexanetriol with high stereopurity (>92%) and yields (80-95%) from methyl dideoxy-glycosides. acs.orgresearchgate.net This lays the groundwork for developing stereospecific routes to this compound from abundant biomass.
Other biorenewable sources are also being explored. Thiol-ene chemistry has been used to create novel polyols from natural products like limonene. researchgate.net Similarly, vegetable oils, such as soybean oil, are being transformed into polyols through processes like epoxidation and subsequent hydroxylation. scholaris.ca The synthesis of pentane-1,2,5-triol from furfuryl alcohol, a derivative of lignocellulosic biomass, via Achmatowicz rearrangement and reduction reactions further illustrates the potential for creating polyols from diverse bio-based starting materials. mdpi.com These strategies point towards a future where this compound can be produced more sustainably.
| Feedstock Source | Synthetic Strategy | Resulting Polyol Type | Reference(s) |
| Methyl Glycosides | Selective Deoxydehydration/Hydrogenation | Hexane-triols and -tetrols | acs.org, researchgate.net |
| Soybean Oil | Epoxidation and Hydroxylation | Soy-based polyols | scholaris.ca |
| Limonene | Thiol-ene Chemistry | Limonene-based polyols | researchgate.net |
| Furfuryl Alcohol | Achmatowicz Rearrangement/Reduction | Pentane-1,2,5-triol | mdpi.com |
| Cardanol | Glycidyl Ether Formation/Ring Opening | Cardanol-based diols and triols | acs.org |
Exploration of Novel Reactivity and Selectivity Patterns
Understanding and controlling the reactivity of the multiple hydroxyl groups in this compound is crucial for its use in synthesis. Future research will likely focus on uncovering new reaction pathways and achieving unprecedented levels of selectivity. Theoretical studies have begun to model the fundamental reactivity of polyols, such as their ability to facilitate proton transfer through dimer formation. abq.org.br Such computational work can guide the experimental exploration of new reactions.
A significant area of research is the stereodiverse construction of polyol chains. Modular strategies that use chiral building blocks for iterative chain elongation allow for the controlled synthesis of any possible stereoisomer of a growing 1,3-polyol chain. rsc.orgrsc.org This approach provides remarkable flexibility and control over the final product's stereochemistry. rsc.orgrsc.org Furthermore, studies on the vapor-phase reactions of triols over metal catalysts are opening up new avenues for chemical transformations. researchgate.net The ability to selectively activate and transform specific hydroxyl groups within a polyol structure remains a key challenge and a fertile ground for future investigation.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of efficiency, safety, and scalability. For polyol synthesis, these technologies are particularly promising. A telescoped continuous flow process has already been developed for the enantioselective synthesis of 1-aryl-1,3-diol precursors, demonstrating the feasibility of this approach for related structures. acs.org
The modular, iterative strategies developed for polyol synthesis are especially well-suited for automation. rsc.orgrsc.orgfrontiersin.org By integrating these synthetic sequences with automated platforms, it is possible to imagine machines that can assemble complex polyketide and polyol structures on demand. frontiersin.orgresearchgate.net Such platforms, which have been successfully developed for other complex biomolecules like oligosaccharides, rely on robust, high-yielding reactions and efficient purification steps. nih.gov The development of solid-phase synthetic routes, where the growing polyol chain is attached to a resin, further facilitates automation by simplifying the purification process. nih.govacs.org
Advanced Computational Methodologies for Predictive Modeling
Predicting the outcome of chemical reactions, particularly those involving the creation of new stereocenters, is a major goal in organic chemistry. Advanced computational methods are becoming indispensable tools for achieving this predictability. For the synthesis of a specific stereoisomer of this compound, controlling the stereochemical outcome is paramount.
Machine learning and artificial intelligence are emerging as powerful techniques for predicting stereoselectivity. arxiv.orgresearchgate.net By training algorithms on large datasets of reaction outcomes, it is possible to build models that can accurately forecast the stereoselectivity of a given transformation. arxiv.orgmpg.de These models can capture complex interactions between substrates, reagents, and catalysts to make quantitative predictions. arxiv.org For example, machine learning models have been successfully used to predict the stereoselectivity of glycosylation reactions, which, like polyol synthesis, involve managing the reactivity of multiple hydroxyl groups. mpg.de Another approach, Quantum-Guided Molecular Mechanics (Q2MM), uses calculations to derive transition state force fields, enabling fast and accurate predictions of stereoselectivity in asymmetric synthesis. nih.gov These predictive tools can dramatically reduce the trial-and-error involved in developing new synthetic routes, accelerating the discovery of efficient pathways to complex molecules like this compound. arxiv.orgnih.gov
| Computational Method | Application | Key Advantage | Reference(s) |
| Machine Learning (Random Forest, LASSO) | Predicting stereoselectivity of chemical transformations | Captures complex feature interactions without needing precise mechanistic knowledge. | arxiv.org, researchgate.net, arxiv.org, mpg.de |
| Quantum-Guided Molecular Mechanics (Q2MM) | Deriving transition state force fields to predict enantioselectivity | Provides fast and accurate predictions based on QM model calculations. | nih.gov |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and energetics (e.g., proton transfer) | Provides fundamental insights into molecular interactions and reactivity. | abq.org.br |
| Hierarchical Machine Learning (HML) | Predicting material properties (e.g., polyurethanes from polyols) | Models complex structure-property relationships from small datasets. | frontiersin.org |
Expanding the Scope of this compound as a Versatile Synthetic Scaffold
A synthetic scaffold is a core molecular structure that can be systematically derivatized to create a library of diverse compounds. mdpi.com this compound, with its multiple, stereochemically defined hydroxyl groups, is an ideal candidate for development as a versatile synthetic scaffold. The strategic placement of its functional groups allows for the projection of substituents in distinct three-dimensional arrangements, a valuable feature for probing biological systems or creating new materials. acs.org
The utility of a closely related motif, the 2-amino-1,3,4-triol scaffold, has been demonstrated in the total synthesis of natural products like penaresidins. chemrxiv.org This highlights the potential of the this compound framework as a key building block for complex nitrogen-containing molecules. By developing orthogonal protection schemes for the three hydroxyl groups, chemists can selectively functionalize each position, opening up access to a vast chemical space. The development of modular, iterative synthetic strategies further enhances this potential, positioning this compound and similar chiral building blocks as part of a "universal platform" for accessing a diverse range of complex molecules. rsc.orgrsc.org As synthetic methodologies become more advanced, the application of this compound as a foundational scaffold for creating libraries of novel compounds is a significant and exciting future direction. nih.govrsc.org
Q & A
Q. Basic
- Storage Conditions : Store under inert gas (N2) at −20°C to prevent oxidation.
- Light Sensitivity : Use amber vials to avoid photodegradation.
- pH Control : Neutral pH (6–8) minimizes esterification or dehydration .
What computational modeling approaches predict this compound’s interaction with biological targets?
Q. Advanced
- Molecular Dynamics (MD) : Simulate lipid bilayer penetration using force fields like CHARMM36.
- Density Functional Theory (DFT) : Calculate hydrogen-bonding energy (e.g., −25 kJ/mol for O-H···O interactions).
- QSAR Models : Relate logP (3.82 ± 0.15) to blood-brain barrier permeability .
How can researchers distinguish this compound from structural isomers chromatographically?
Q. Basic
- HPLC : Use a C18 column with isocratic elution (70:30 H2O/MeOH). Retention times vary by 1.5–2.0 minutes for 1,3,4- vs. 1,2,6-isomers.
- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 73 (TMS fragment) .
How are contradictions in catalytic efficiency data for this compound-metabolizing enzymes resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
